molecular formula C12H26ClN B1485257 (3-Cyclohexyl-2,2-dimethylpropyl)(methyl)amine hydrochloride CAS No. 2098032-07-4

(3-Cyclohexyl-2,2-dimethylpropyl)(methyl)amine hydrochloride

Cat. No.: B1485257
CAS No.: 2098032-07-4
M. Wt: 219.79 g/mol
InChI Key: VTBRLIZLYCCOGF-UHFFFAOYSA-N
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Description

(3-Cyclohexyl-2,2-dimethylpropyl)(methyl)amine hydrochloride is a chemical compound with potential applications in various scientific fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a cyclohexyl group, a dimethylpropyl group, and an amine group, all of which contribute to its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Cyclohexyl-2,2-dimethylpropyl)(methyl)amine hydrochloride typically involves the following steps:

  • Starting Materials: Cyclohexylamine and 2,2-dimethylpropylamine are commonly used as starting materials.

  • Reaction Conditions: The reaction is usually carried out under controlled conditions, including specific temperatures, pressures, and catalysts to ensure the formation of the desired product.

  • Purification: The product is purified through various techniques such as recrystallization or chromatography to obtain a high-purity compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to achieve high yields and efficiency. The use of automated systems and advanced monitoring techniques ensures consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions: (3-Cyclohexyl-2,2-dimethylpropyl)(methyl)amine hydrochloride can undergo various types of chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding oxo-compounds.

  • Reduction: Reduction reactions can be used to modify the functional groups.

  • Substitution: Substitution reactions can occur at the amine group, leading to the formation of different derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed:

  • Oxidation Products: Ketones, aldehydes, and carboxylic acids.

  • Reduction Products: Alcohols and amines.

  • Substitution Products: Alkylated and acylated derivatives.

Scientific Research Applications

(3-Cyclohexyl-2,2-dimethylpropyl)(methyl)amine hydrochloride has several scientific research applications:

  • Chemistry: It can be used as a building block for the synthesis of more complex organic compounds.

  • Biology: The compound may serve as a ligand or inhibitor in biological studies.

  • Industry: Use in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (3-Cyclohexyl-2,2-dimethylpropyl)(methyl)amine hydrochloride exerts its effects depends on its specific application. For example, in biological systems, it may interact with specific molecular targets such as enzymes or receptors, leading to a cascade of biochemical reactions. The exact pathways involved would depend on the context of its use.

Comparison with Similar Compounds

  • Cyclohexylamine

  • 2,2-Dimethylpropylamine

  • Other amine derivatives

Uniqueness: (3-Cyclohexyl-2,2-dimethylpropyl)(methyl)amine hydrochloride is unique due to its specific structural features, which differentiate it from other similar compounds. Its combination of cyclohexyl and dimethylpropyl groups provides distinct chemical properties and reactivity patterns.

Properties

IUPAC Name

3-cyclohexyl-N,2,2-trimethylpropan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H25N.ClH/c1-12(2,10-13-3)9-11-7-5-4-6-8-11;/h11,13H,4-10H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTBRLIZLYCCOGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC1CCCCC1)CNC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H26ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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